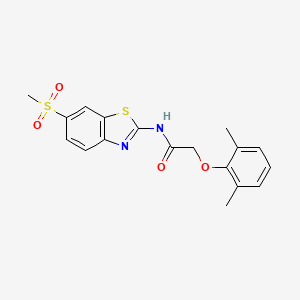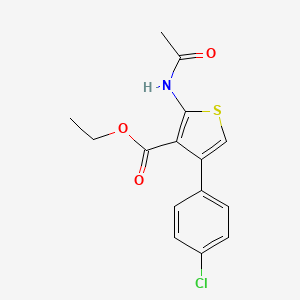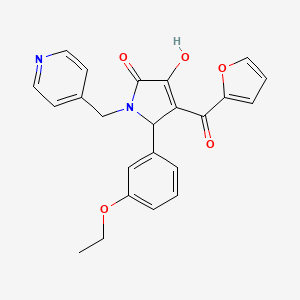![molecular formula C25H25ClN2O5 B12135403 1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12135403.png)
1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Diméthylamino)propyl]-5-(3-chlorophényl)-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-3-pyrrolin-2-one est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-[3-(Diméthylamino)propyl]-5-(3-chlorophényl)-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-3-pyrrolin-2-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de composés intermédiaires, qui sont ensuite combinés par une série de réactions pour former le produit final. Les réactifs courants utilisés dans ces réactions comprennent la diméthylamine, le chlorobenzène et le méthoxybenzo[d]furanne .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, telles que des réacteurs à écoulement continu, pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les déchets, impliquant souvent des catalyseurs et des températures contrôlées .
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(Diméthylamino)propyl]-5-(3-chlorophényl)-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-3-pyrrolin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes diméthylamino et chlorophényl.
Réactifs et conditions courants
Les réactions nécessitent généralement des conditions spécifiques, telles que des milieux acides ou basiques, et peuvent impliquer des solvants comme le dichlorométhane ou l'éthanol. Le choix des réactifs et des conditions dépend de la réaction souhaitée et des groupes fonctionnels impliqués .
Principaux produits formés
Les principaux produits formés à partir de ces réactions varient en fonction du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines .
Applications de la recherche scientifique
1-[3-(Diméthylamino)propyl]-5-(3-chlorophényl)-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-3-pyrrolin-2-one présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Les interactions du composé avec les molécules biologiques sont intéressantes pour comprendre les processus cellulaires et développer de nouveaux médicaments.
Industrie : Il peut être utilisé dans la production de matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements
Mécanisme d'action
Le mécanisme d'action de 1-[3-(Diméthylamino)propyl]-5-(3-chlorophényl)-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-3-pyrrolin-2-one implique son interaction avec des cibles moléculaires, telles que des enzymes ou des récepteurs. Ces interactions peuvent moduler diverses voies, conduisant à des effets biologiques spécifiques. La structure du composé lui permet de se lier à des sites spécifiques, influençant l'activité des molécules cibles .
Applications De Recherche Scientifique
1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various pathways, leading to specific biological effects. The compound’s structure allows it to bind to specific sites, influencing the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
1,1′- { [3- (Diméthylamino)propyl]imino}bis-2-propanol : Ce composé partage le groupe diméthylamino et présente une réactivité similaire, mais diffère par sa structure globale et ses applications.
Esters boriques de pinacol : Ces composés sont précieux en synthèse organique et partagent certaines similitudes de groupe fonctionnel, mais diffèrent considérablement par leur structure globale et leur réactivité.
Unicité
Sa structure permet des réactions chimiques et des interactions diverses avec les molécules biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C25H25ClN2O5 |
|---|---|
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H25ClN2O5/c1-27(2)11-6-12-28-21(15-7-4-9-17(26)13-15)20(23(30)25(28)31)22(29)19-14-16-8-5-10-18(32-3)24(16)33-19/h4-5,7-10,13-14,21,30H,6,11-12H2,1-3H3 |
Clé InChI |
TVMOEFXDZYHKJH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)

![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)
